molecular formula C26H28N2O2 B2488543 N-[4-(4-Methoxypiperidin-1-YL)phenyl]-2,2-diphenylacetamide CAS No. 1448030-36-1

N-[4-(4-Methoxypiperidin-1-YL)phenyl]-2,2-diphenylacetamide

Cat. No. B2488543
CAS RN: 1448030-36-1
M. Wt: 400.522
InChI Key: IJPVFLVMTZOSMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-[4-(4-Methoxypiperidin-1-YL)phenyl]-2,2-diphenylacetamide” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceutical drugs . The methoxy group attached to the piperidine ring could potentially increase the compound’s lipophilicity, which might enhance its ability to cross biological membranes. The presence of the phenyl groups could contribute to potential π-π interactions with other molecules .


Molecular Structure Analysis

The compound contains a piperidine ring, which is a six-membered ring with one nitrogen atom. This ring is likely to be in a chair conformation due to its stability. The compound also contains three phenyl rings, which are planar and can participate in π-π stacking interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. The presence of the polar amide bond and the nonpolar phenyl rings suggests that the compound could have both polar and nonpolar characteristics .

Scientific Research Applications

Anaplastic Lymphoma Kinase (ALK) Inhibition

This compound has been identified as a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK) . ALK is a validated therapeutic target for treating echinoderm microtubule-associated protein-like 4 (EML4)-ALK positive non-small cell lung cancer (NSCLC) .

Non-Small Cell Lung Cancer (NSCLC) Treatment

The compound’s ALK inhibitory properties make it a potential therapeutic agent for the treatment of NSCLC . In mice xenografted with NCI-H2228 cells expressing EML4-ALK, the compound demonstrated dose-dependent antitumor activity .

Leukemia Treatment

Imatinib, a structurally similar compound, is one of the most used therapeutic agents to treat leukemia . It specifically inhibits the activity of tyrosine kinases . This suggests that “N-[4-(4-Methoxypiperidin-1-YL)phenyl]-2,2-diphenylacetamide” could potentially have similar applications.

Tyrosine Kinase Inhibition

Imatinib, a structurally similar compound, specifically binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This suggests that “N-[4-(4-Methoxypiperidin-1-YL)phenyl]-2,2-diphenylacetamide” could potentially have similar applications.

Drug Development

The compound’s unique properties and potential therapeutic applications make it a valuable target for drug development. Its synthesis and structure-activity relationship (SAR) studies are of great interest in the pharmaceutical industry .

Biochemical Research

The compound’s unique biochemical properties, such as its ability to inhibit ALK, make it a valuable tool in biochemical research. It can be used to study the function of ALK and other similar enzymes in biological systems .

Future Directions

The future directions for this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and tested in preclinical and clinical trials .

properties

IUPAC Name

N-[4-(4-methoxypiperidin-1-yl)phenyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O2/c1-30-24-16-18-28(19-17-24)23-14-12-22(13-15-23)27-26(29)25(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-15,24-25H,16-19H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJPVFLVMTZOSMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-Methoxypiperidin-1-YL)phenyl]-2,2-diphenylacetamide

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